2-Methyl-5-(trifluoromethyl)benzyl chloride
Overview
Description
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is a chemical compound with the empirical formula C9H8ClF3 . It is a clear light yellow liquid .
Molecular Structure Analysis
The molecular weight of “2-Methyl-5-(trifluoromethyl)benzyl chloride” is 208.61 . The InChI code is 1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 and the SMILES string is FC(F)(F)c1ccccc1C(Cl)=O .Chemical Reactions Analysis
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is known to react with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is a clear light yellow liquid . It has a molecular weight of 208.61 . The density is 1.416 g/mL at 25 °C .Scientific Research Applications
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Synthesis of Phenyl-substituted Carboxylic Acid Derivatives
- Field : Organic Chemistry
- Application : 2-(Trifluoromethyl)benzyl chloride is used in the preparation of phenyl-substituted carboxylic acid derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : These derivatives are used as PAI-1 inhibitors . PAI-1 is a protein that in humans is encoded by the SERPINE1 gene. It is involved in the regulation of fibrinolysis, the physiological breakdown of blood clots .
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Gas-phase Chemical Derivatization of Polymers
- Field : Polymer Chemistry
- Application : 2-Chloro-5-(trifluoromethyl)benzaldehyde, a compound similar to 2-Methyl-5-(trifluoromethyl)benzyl chloride, is used in the gas-phase chemical derivatization of poly(tetrafluoroethylene) and poly(ethylene terephthalate) using gas plasma .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
- Synthesis of Fluorobenzo[b]naphtho[2,3-d]thiophene
- Field : Organic Chemistry
- Application : 2-(Trifluoromethyl)benzyl chloride reacts with 2-benzo[b]thienyllithium to yield 6-fluorobenzo[b]naphtho[2,3-d]thiophene .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results or outcomes of this application were not provided in the source .
Safety And Hazards
“2-Methyl-5-(trifluoromethyl)benzyl chloride” is classified as Acute Tox. 3 Oral according to the GHS06 hazard classification . It is considered hazardous and can cause severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
properties
IUPAC Name |
2-(chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3/c1-6-2-3-8(9(11,12)13)4-7(6)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZJZUFMXLLABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379622 | |
Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethyl)benzyl chloride | |
CAS RN |
225656-63-3 | |
Record name | 2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=225656-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-(trifluoromethyl)benzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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